molecular formula C20H21N5O3 B5904375 3-(butyrylamino)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

3-(butyrylamino)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

Cat. No. B5904375
M. Wt: 379.4 g/mol
InChI Key: VEZKAWNWTBVPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(butyrylamino)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is also known by its chemical name, BPEB.

Mechanism of Action

The exact mechanism of action of BPEB is not fully understood. However, it is believed to modulate the activity of certain receptors in the brain that are involved in various physiological processes such as pain perception and addiction.
Biochemical and Physiological Effects:
BPEB has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been found to modulate the activity of certain receptors in the brain that are involved in drug addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPEB is its potential as a drug target for the treatment of addiction. It has also been found to exhibit various physiological properties that make it a useful tool for studying various biochemical and physiological processes.
One of the main limitations of BPEB is its low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several potential future directions for research involving BPEB. One area of research could focus on further understanding the mechanism of action of BPEB and its potential as a drug target for the treatment of addiction.
Another area of research could focus on developing new methods for synthesizing BPEB that overcome its limitations in terms of solubility.
Finally, BPEB could be studied further for its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Synthesis Methods

The synthesis of BPEB involves the reaction of 3-aminobenzamide with ethyl 3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxylate in the presence of butyryl chloride and triethylamine. The resulting compound is then purified through column chromatography to obtain pure BPEB.

Scientific Research Applications

BPEB has been extensively studied for its potential applications in various scientific fields. In the field of medicine, it has been found to exhibit anticonvulsant and analgesic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In the field of pharmacology, BPEB has been studied for its potential as a drug target for the treatment of addiction. It has been found to modulate the activity of certain receptors in the brain that are involved in drug addiction.
In the field of biochemistry, BPEB has been studied for its potential as a fluorescent probe for detecting protein-protein interactions. It has also been studied for its potential as a tool for studying the structure and function of proteins.

properties

IUPAC Name

3-(butanoylamino)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-3-5-17(26)23-16-7-4-6-15(12-16)19(27)22-13(2)20-24-18(25-28-20)14-8-10-21-11-9-14/h4,6-13H,3,5H2,1-2H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZKAWNWTBVPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.